Dipropyl tartrate

Boiling point Thermal stability Asymmetric catalysis

Researchers requiring a chiral auxiliary for asymmetric epoxidations at elevated temperatures often face ligand loss due to vaporization of volatile esters. Dipropyl tartrate (CAS 4181-80-0) solves this with a 23 °C higher boiling point than diethyl tartrate, maintaining catalyst integrity. • Solid crystalline form enables precise gravimetric handling and purification by recrystallization. • ~6-fold higher lipophilicity (LogP -0.39 vs. -1.17) enhances organic phase partitioning for hydrophobic substrates. • Available in enantiopure (R,R)- and (S,S)- forms.

Molecular Formula C10H18O6
Molecular Weight 234.25 g/mol
CAS No. 4181-80-0
Cat. No. B14161812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipropyl tartrate
CAS4181-80-0
Molecular FormulaC10H18O6
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCCCOC(=O)C(C(C(=O)OCCC)O)O
InChIInChI=1S/C10H18O6/c1-3-5-15-9(13)7(11)8(12)10(14)16-6-4-2/h7-8,11-12H,3-6H2,1-2H3
InChIKeyWCHBXSPACACNBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dipropyl Tartrate: Customizable Chiral Diester for Asymmetric Synthesis


Dipropyl tartrate is a dialkyl ester of tartaric acid (C10H18O6, MW 234.25) possessing two chiral centers and available in enantiopure (R,R)- and (S,S)- forms [1]. As a member of the dialkyl tartrate family, it functions as a chiral auxiliary, ligand, and resolving agent in asymmetric synthesis, where the ester alkyl chain length directly influences physicochemical properties and reaction performance [2]. Unlike its shorter-chain analogs, dipropyl tartrate's propyl substituents impart distinct boiling point and lipophilicity characteristics that affect its behavior in catalytic and separation processes.

Identity Enantiopure (R,R)- and (S,S)- dialkyl tartrate chiral auxiliary
Function Ligand and resolving agent in asymmetric synthesis
Differentiator Propyl chain length influences boiling point, lipophilicity, and steric induction

Why Substituting Dialkyl Tartrates Is Not Straightforward


Dialkyl tartrates are not functionally interchangeable despite their shared tartrate core [1]. The alkyl chain length directly determines physical properties such as boiling point and partition coefficient (LogP), which govern reagent handling, reaction compatibility, and post-reaction separation efficiency [2]. Additionally, the steric environment created by the alkyl groups influences the chiral induction efficiency of the tartrate–metal complex in asymmetric transformations [3]. Consequently, substituting diethyl tartrate (DET) or diisopropyl tartrate (DIPT) with dipropyl tartrate without considering these differences can lead to altered reaction outcomes, reduced yields, or compromised enantiomeric excess. Direct head-to-head comparative enantioselectivity data for dipropyl tartrate versus DET or DIPT are currently limited in the peer-reviewed literature, making physicochemical property comparisons the primary evidence base for selection decisions.

Boiling point mismatch
Dipropyl tartrate's reported higher boiling point may alter volatility profiles versus diethyl or diisopropyl tartrate in high-temperature reactions.
Lipophilicity shift
Distinct lipophilicity compared to diethyl tartrate can change organic-phase partitioning, influencing substrate compatibility and catalyst recovery.
Steric induction variability
Propyl chains create a different steric environment than ethyl or isopropyl groups, potentially shifting enantioselectivity outcomes in chiral induction.

Quantitative Differentiation Versus Key Dialkyl Tartrate Comparators


Higher Boiling Point for High-Temperature Catalysis

Dipropyl tartrate exhibits a boiling point approximately 23 °C higher than diethyl tartrate and 28 °C higher than diisopropyl tartrate, as determined under standardized atmospheric pressure (760 mmHg) . This higher boiling point reflects stronger intermolecular forces arising from the extended propyl chains and provides a broader operational temperature window for reactions conducted at elevated temperatures.

Boiling Point at 760 mmHg
Reported
Dipropyl tartrate303 °C
Diethyl tartrate280 °C
Diisopropyl tartrate275 °C
Reported higher thermal operating window; supports high-temperature catalysis screening.
Data at standardized pressure; confirm under specific reaction conditions.
Boiling point Thermal stability Asymmetric catalysis

Enhanced Lipophilicity for Organic-Phase Affinity

Dipropyl tartrate has a calculated LogP of -0.39, which is approximately 0.78 log units higher than diethyl tartrate (LogP = -1.17) . This difference corresponds to a roughly 6-fold greater partition coefficient in octanol-water systems, indicating substantially higher lipophilicity. The LogP of dipropyl tartrate is nearly identical to that of diisopropyl tartrate (LogP = -0.39) .

Computed LogP
Reported
Dipropyl tartrateLogP −0.39
Diethyl tartrateLogP −1.17
Diisopropyl tartrateLogP −0.39
Supports organic-phase affinity and biphasic reaction screening.
Computational prediction; experimental validation recommended.
Lipophilicity LogP Partition coefficient Biphasic reaction

Crystalline Solid Form Simplifies Handling and Purification

Dipropyl tartrate is a white crystalline solid at ambient temperature , whereas diethyl tartrate is a viscous liquid (mp 17 °C) and diisopropyl tartrate is a clear liquid . The solid-state nature of dipropyl tartrate contrasts with the liquid form of its closest analogs and offers distinct advantages in storage, weighing, and purification protocols.

Physical State at RT
Class-level
Crystalline solid (Dipropyl); viscous liquid (DET); clear liquid (DIPT)
Solid form may facilitate precise weighing and recrystallization; handling differs from liquid analogs.
Quantitative melting point data limited; assess under laboratory conditions.
Physical state Crystallinity Purification Handling

Procurement-Relevant Application Scenarios


High-Temperature Asymmetric Epoxidation with Minimal Ligand Volatility

In Katsuki-Sharpless epoxidations conducted at elevated temperatures (above 100 °C), the 23 °C higher boiling point of dipropyl tartrate versus diethyl tartrate minimizes ligand loss through vaporization, maintaining consistent catalyst stoichiometry and enantioselectivity throughout the reaction. This is particularly relevant for continuous flow processes where sustained thermal exposure can deplete volatile ligands.

Biphasic and Hydrophobic-Substrate Transformations

The approximately 6-fold higher lipophilicity of dipropyl tartrate over diethyl tartrate (LogP –0.39 vs. –1.17) enhances partitioning into organic layers, improving compatibility with hydrophobic substrates and facilitating catalyst recovery in biphasic systems. This property is advantageous when the reaction medium is a non-polar solvent or when the target substrate exhibits limited water solubility.

Crystalline Chiral Auxiliary for Precise Gravimetric Formulation

For laboratories requiring precise gravimetric preparation of chiral catalyst complexes, dipropyl tartrate's solid crystalline form simplifies accurate weighing and reduces the handling challenges associated with viscous liquid tartrate esters such as diethyl tartrate. Its solid state also supports purification by recrystallization, potentially achieving higher enantiomeric purity than as-supplied liquid reagents.

Application
Selection Property
Validation Focus
High-temperature asymmetric epoxidation
Higher boiling point profile vs. DET/DIPT
Ligand volatility and enantioselectivity under thermal stress
Biphasic and hydrophobic-substrate transformations
Lipophilicity and organic-phase affinity
Substrate compatibility and catalyst recovery in non-polar media
Precise gravimetric chiral catalyst formulation
Crystalline solid form
Weighing accuracy and recrystallization-based purity verification
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